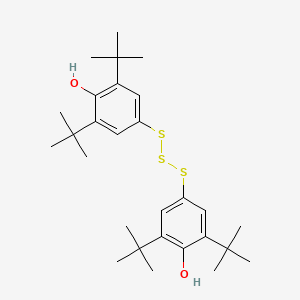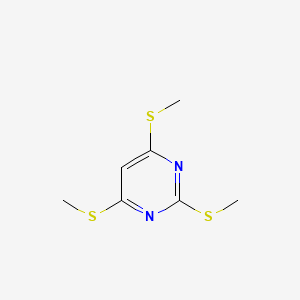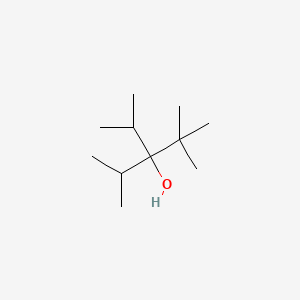
3-Pentanol, 3-isopropyl-2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- is an organic compound with the molecular formula C11H24O. It is a type of alcohol characterized by its branched structure, which includes three methyl groups and an isopropyl group attached to the pentanol backbone. This compound is also known by its IUPAC name, 2,2,4-trimethyl-3-isopropyl-3-pentanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 3-isopropyl-2,2,4-trimethyl- can be achieved through various organic reactions. One common method involves the Grignard reaction, where an appropriate alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a ketone or aldehyde to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding ketone or aldehyde. The reaction is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Forms ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Results in the formation of alkyl halides.
Scientific Research Applications
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pentanol, 3-isopropyl-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-3-pentanol
- 3-Pentanol, 2,3,4-trimethyl-
- 3,3,4-Trimethyl-2-pentanol
Uniqueness
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its high degree of branching results in lower boiling and melting points compared to its linear counterparts. Additionally, the presence of multiple methyl groups and an isopropyl group enhances its hydrophobicity and influences its reactivity in various chemical reactions .
Properties
CAS No. |
5457-41-0 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2,2,4-trimethyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C11H24O/c1-8(2)11(12,9(3)4)10(5,6)7/h8-9,12H,1-7H3 |
InChI Key |
SBZXSSDGPXFNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

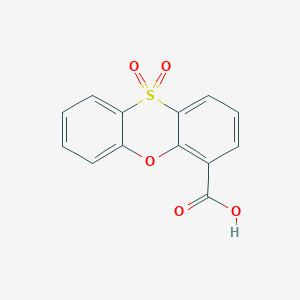
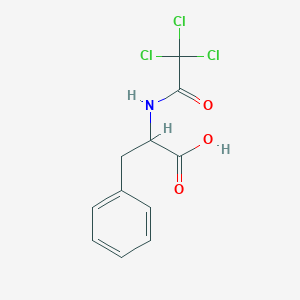
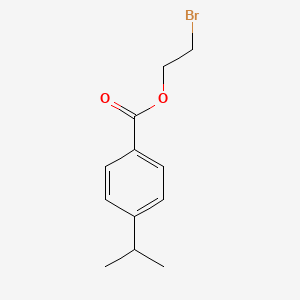
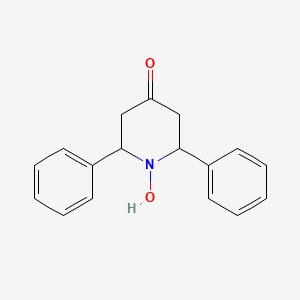
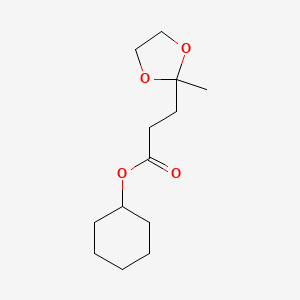
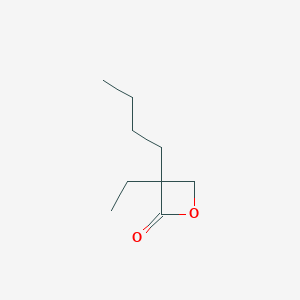
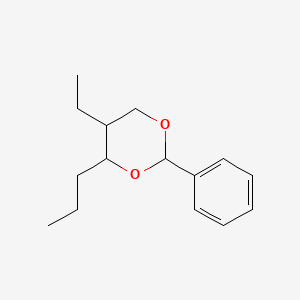

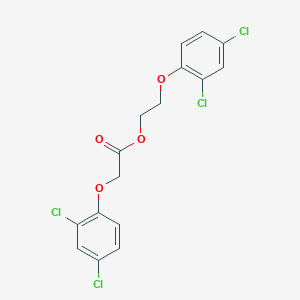
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
